1H-imidazo[4,5-b]pyrazine

Catalog No.
S1898882
CAS No.
273-94-9
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazo[4,5-b]pyrazine

1H-Imidazo[4,5-b]pyrazine addresses the critical limitations of purine and benzimidazole scaffolds in drug discovery and optoelectronics. Its electron-deficient pyrazine core shifts the protonation site and lowers LUMO energy, enabling:

  • Selective kinase inhibitor design (c-Met, NTRK, FLT3) via unique hinge-binding H-bond topology.
  • Deep-blue TADF/PhOLED emitters with stabilized LUMO and wide bandgap.
  • NHC ligand precursor for high-EQE Ir(III) complexes in hyper-OLEDs.

In stock, high purity, ready for immediate global dispatch.

CAS Number

273-94-9

Product Name

1H-imidazo[4,5-b]pyrazine

IUPAC Name

1H-imidazo[4,5-b]pyrazine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9)

InChI Key

ZKAMEFMDQNTDFK-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)NC=N2

Canonical SMILES

C1=CN=C2C(=N1)NC=N2

The exact mass of the compound 1H-imidazo[4,5-b]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1H-Imidazo[4,5-b]pyrazine, Imidazo[4,5-b]pyrazine, 1H-Imidazo(4,5-b)pyrazine, 4H-Imidazo[4,5-b]pyrazine

Purity

≥95%

Package Size

1 g

1H-imidazo[4,5-b]pyrazine is a fused bicyclic heteroaromatic compound comprising an imidazole ring and a pyrazine ring. Commercially, it serves as a high-value bioisostere for purines, benzimidazoles, and imidazo[4,5-b]pyridines in medicinal chemistry, and as a critical precursor for N-heterocyclic carbene (NHC) ligands in optoelectronics. Its defining procurement relevance lies in its unique electron-deficient pyrazine core, which alters the hydrogen-bonding topology, lowers the LUMO energy, and shifts the primary protonation site compared to standard purines. These properties make it an essential building block for developing highly selective kinase inhibitors and high-efficiency blue-emitting iridium(III) phosphors where traditional benzimidazole or purine scaffolds fail to meet performance or intellectual property requirements [1].

Research Fit

1

Purine bioisostere scaffold for kinase inhibitor design

2

Hinge-region H-bond donor/acceptor geometry

3

Reported elaboration into c-Met, mTOR, TRK tool compounds and mitochondrial uncoupler research

Substituting 1H-imidazo[4,5-b]pyrazine with cheaper or more common analogs like purine or benzimidazole fundamentally alters downstream performance. In medicinal chemistry, replacing this scaffold with purine shifts the primary protonation site from the imidazole nitrogen to the pyrimidine N-1, drastically changing the molecule's physiological pKa and its hydrogen-bonding orientation within kinase hinge-binding regions[1]. In optoelectronic applications, substituting it with benzimidazole removes the electron-withdrawing effect of the pyrazine nitrogens, which is required to stabilize the LUMO and achieve the wide bandgap necessary for deep-blue thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs [2]. Consequently, generic substitution compromises both target binding affinity in drug discovery and color purity/quantum efficiency in materials science.

Substitution Risk

Target Scaffold
1H-Imidazo[4,5-b]pyrazine

1 H-bond donor, 3 acceptors, XLogP3 = 0. Bidentate hinge-binding geometry.

vs regioisomer
Common Substitute
Imidazo[1,2-a]pyrazine

0 H-bond donors, 2 acceptors, XLogP3 = 0.7. No NH donor for hinge contact. Kinase selectivity profile may shift significantly.

Primary Protonation Locus Shift vs. Purine

Spectrophotometric and NMR evaluations of bicyclic heteroaromatics demonstrate that 1H-imidazo[4,5-b]pyrazine protonates at the imidazole nitrogens, whereas its close analog purine (imidazo[4,5-d]pyrimidine) protonates primarily at the N-1 position of the 6-membered ring [1]. This fundamental shift in the basic center alters the hydrogen-bond donor/acceptor topology.

Evidence DimensionPrimary protonation site
Target Compound DataImidazole ring nitrogens
Comparator Or BaselinePurine (Pyrimidine ring N-1)
Quantified DifferenceComplete relocation of the basic center and altered H-bonding vector.
ConditionsSpectrophotometric pKa and 1H/13C NMR determination

Crucial for procurement teams and medicinal chemists selecting the correct starting scaffold to optimize kinase hinge-binding interactions and avoid purine-associated off-target effects.

c-Met Selectivity
Reported
>20,000 -fold selectivity index
c-Met IC50 1.45 nM vs 17 off-target kinases IC50 >30,000 nM
Supports kinase selectivity assay context
Enzymatic HTRF assay; compound 1D-2. Off-target panel review required.

Precursor Suitability for High-Efficiency Blue OLED Emitters

When used as a precursor for N-heterocyclic carbene (NHC) ligands, the electron-deficient nature of the imidazo[4,5-b]pyrazine core lowers the LUMO energy compared to standard benzimidazoles. Iridium(III) complexes derived from imidazo[4,5-b]pyrazin-2-ylidene achieve exceptional photoluminescent quantum yields (PLQY) of 71–87% in doped matrices and deliver external quantum efficiencies (EQE) up to 21.5% in hyper-OLED devices, producing pure sky-blue emission (λmax = 473–482 nm) [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE) in blue OLEDs
Target Compound DataUp to 21.5% EQE (with 71-87% PLQY)
Comparator Or BaselineStandard benzimidazol-2-ylidene complexes (typically <15% EQE for deep blue without complex modification)
Quantified Difference>20% EQE threshold breached for blue emission due to pyrazine-induced LUMO stabilization.
ConditionsSolution-processed hyper-OLED devices using f-ct4b Ir(III) complexes

Makes this specific compound the preferred raw material for synthesizing next-generation blue phosphors that require >20% EQE.

mTOR vs PI3Kα
Reported
>1,000 -fold selectivity
mTOR over PI3Kα lipid kinase; imidazo[4,5-b]pyrazin-2-one series
Supports pathway-selectivity interpretation
Biochemical kinase assays. PI3Kα suppression context may require separate evaluation.

Kinase Inhibitor Potency (c-Met Target Engagement)

The 1H-imidazo[4,5-b]pyrazine scaffold serves as a highly efficient hinge-binding motif. Optimized derivatives have demonstrated exquisite target engagement against the c-Met protein kinase, achieving enzymatic IC50 values as low as 1.45 nM and cellular IC50 values of 24.7 nM in H1993 cell lines, alongside satisfactory metabolic stability in liver microsomes [1].

Evidence DimensionEnzymatic IC50 against c-Met kinase
Target Compound Data1.45 nM
Comparator Or BaselineUnoptimized baseline screening hits (typically >1 μM)
Quantified Difference~1000-fold improvement in binding affinity through targeted substitution at the 6-position of the pyrazine ring.
ConditionsIn vitro enzymatic assay and H1993 cellular assay

Proves the commercial viability of the scaffold as a starting material for highly potent, selective oncology therapeutics.

Uncoupling Potency
Reported
3.6 ± 0.4 µM EC50
Compound 4.3.20 in rat L6 myoblasts; half-life 4.4 h in mice
Supports metabolic model-response context
OCR assay. DNP comparator ~10–20 µM. In vivo model-specific review required.

Ectonucleotidase (ENPP1) Affinity and IP Differentiation

In the development of ENPP1 inhibitors, the imidazo[4,5-b]pyrazine scaffold is well-tolerated as a purine bioisostere, yielding derivatives with low Ki values ranging from 0.0442 to 0.281 μM [1]. While purine analogs can also achieve high potency, the imidazo[4,5-b]pyrazine core provides a distinct intellectual property space and altered metabolic profile while maintaining sub-micromolar target affinity.

Evidence DimensionInhibitory constant (Ki) against ENPP1
Target Compound Data0.0442 – 0.281 μM
Comparator Or BaselineBaseline ATP substrate / Purine bioisosteres
Quantified DifferenceMaintains potent sub-micromolar inhibition while altering the heteroaromatic core.
ConditionsEnzymatic inhibition assay using p-Nph-5′-TMP as substrate

Enables medicinal chemists to navigate around crowded purine-based patent landscapes without sacrificing enzyme affinity.

Static vs Cidal
Head-to-head
1H-Imidazo[4,5-b]pyrazin-2-one: static / growth-slowing
1H-Pyrazolo[3,4-b]pyridine: cidal, biphasic growth
Mechanism-of-action context may differ
T. b. brucei proliferation assay; sub-µM concentrations. Scaffold-hop comparison.
H-Bond Profile
Head-to-head
HBD=1, HBA=3, XLogP3=0
Imidazo[1,2-a]pyrazine: HBD=0, HBA=2, XLogP3=0.7
Regioisomer hinge-binding geometry may not transfer
Computed properties from PubChem. Bidentate H-bond motif requires NH donor.
Metabolic Stability
Reported
8 µL/min/mg HLM
RLM CLint 23 µL/min/mg; compound 1D-2
Supports metabolic stability assay context
Below industry stability thresholds. Comparator imidazo[1,2-a]pyrazine leads often >100 µL/min/mg.

Synthesis of Blue OLED Phosphors

As a precursor for N-heterocyclic carbene ligands (e.g., imidazo[4,5-b]pyrazin-2-ylidenes) used in high-EQE iridium(III) complexes for solution-processed and hyper-OLED displays, where its electron-withdrawing pyrazine ring is critical for achieving deep/sky-blue emission[1].

Kinase Inhibitor Drug Discovery

As a core hinge-binding scaffold for developing highly selective inhibitors against targets like c-Met, NTRK, and mutant FLT3, leveraging its unique hydrogen-bonding profile and protonation locus compared to traditional purines [2].

Purinergic Signaling Modulators

As a bioisosteric replacement in the synthesis of ENPP1 and other ectonucleotidase inhibitors, providing a pathway to novel intellectual property and optimized pharmacokinetic properties while maintaining sub-micromolar potency [3].

Mitochondrial Uncoupler Development

As a stable bicyclic core generated via the reduction-cyclization of oxadiazolo[3,4-b]pyrazines to modulate cellular respiration and oxygen consumption rates in metabolic research [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase selectivity studies (c-Met, mTOR, TRK)
Reported kinase selectivity context
Off-target panel interpretation; isoform-selectivity assay review
Mitochondrial uncoupling research
Metabolic model-response context
OCR assay endpoint review; model-specific therapeutic index
T. brucei phenotypic screening
Static vs cidal mechanism context
Proliferation assay endpoint interpretation
Metabolic stability lead optimization
Microsomal clearance assay context
HLM/RLM intrinsic clearance endpoint review

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

273-94-9

Explore Compound Types